2-Benzoyl-4-chlorobenzaldehyde
Overview
Description
2-Benzoyl-4-chlorobenzaldehyde is an organic compound with the molecular formula C14H9ClO2. It is a derivative of benzaldehyde, featuring both a benzoyl group and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Benzoyl-4-chlorobenzaldehyde involves the oxidation of 5-chloro-2-hydroxymethylbenzhydrol using selenium dioxide in acetic acid. The reaction mixture is refluxed for several hours, then cooled, filtered, and extracted with ether to isolate the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar oxidation reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-4-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Benzoyl-4-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzoyl-4-chlorobenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The benzoyl group and the aldehyde functionality allow it to participate in a range of chemical reactions, forming intermediates that can further react to produce diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: Similar in structure but lacks the benzoyl group.
4-Chlorobenzaldehyde: Similar but with the chlorine atom in a different position.
2-Benzoylbenzaldehyde: Similar but without the chlorine atom.
Uniqueness
2-Benzoyl-4-chlorobenzaldehyde is unique due to the presence of both the benzoyl group and the chlorine atom, which confer distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
IUPAC Name |
2-benzoyl-4-chlorobenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMRDQYRUQAEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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